Ambocin
Overview
Description
Ambocin is a synthetic compound that has been developed to mimic the effects of the naturally occurring compound Ambrosia artemisiifolia, which is a plant found in the Mediterranean region. Ambocin has been studied for its potential applications in the fields of medicine, agriculture, and biotechnology.
Scientific Research Applications
1. Drug Use Evaluation in Healthcare Settings
- Study Overview : A study at Ambo Hospital in Ethiopia assessed the rational use of gentamycin, an antibiotic, in healthcare settings (Gelaw et al., 2014). The study highlighted the importance of drug use evaluations in improving medication use processes and patient outcomes.
2. DNA Binding and Antitumor Properties
- Research Insights : Actinomycin D, an antibiotic and antitumor drug, has been studied for its DNA binding properties and clinical applications in treating certain tumors (Takusagawa et al., 1982). This research sheds light on the mechanisms by which certain drugs interact with DNA, which could be relevant to understanding Ambocin's action if it has similar properties.
3. Antimicrobial Use in Livestock and Environmental Impact
- Environmental Concerns : The study on antimicrobial use on Canadian dairy farms by Saini et al. (2012) highlights the broader context of antibiotic use in agriculture and its implications for drug resistance and environmental health (Saini et al., 2012).
4. Antimicrobial Resistance and Public Health
- Global Challenge : A review by Kosiyaporn et al. (2020) focused on the knowledge and awareness of antibiotic use and antimicrobial resistance in the general population (Kosiyaporn et al., 2020). This is crucial for understanding the societal impact of antibiotic usage and developing strategies to combat resistance.
5. Placebo Effects in Clinical Research
- Clinical Trials and Ethics : Placebo effects and their ethical implications in clinical research, as discussed by Benedetti (2014) and De Deyn and D'Hooge (1996), are important considerations in drug development and testing (Benedetti, 2014), (De Deyn & D'Hooge, 1996).
properties
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O14/c27-9-26(35)10-38-25(23(26)34)37-8-17-20(31)21(32)22(33)24(40-17)39-13-5-15(29)18-16(6-13)36-7-14(19(18)30)11-1-3-12(28)4-2-11/h1-7,17,20-25,27-29,31-35H,8-10H2/t17-,20-,21+,22-,23+,24-,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJMURXRQMFKJC-JEQMPJCPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910607 | |
Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ambocin | |
CAS RN |
108044-05-9 | |
Record name | Ambocin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108044059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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